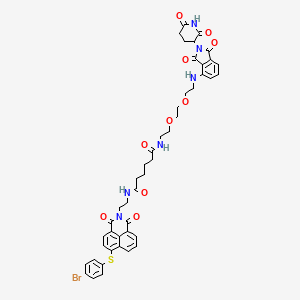
BF738735
Übersicht
Beschreibung
BF 738735 ist ein selektiver Inhibitor der Phosphatidylinositol-4-Kinase III Beta (PI4KIIIβ) mit einem IC50-Wert von 5,7 nM . Diese Verbindung zeigt ein breites Spektrum an antiviraler Aktivität und hat eine höhere Aktivität gegenüber Phosphatidylinositol-4-Kinase III Alpha (PI4KIIIα) mit einem IC50-Wert von 1,7 μM . BF 738735 ist bekannt für seine Wirksamkeit bei der Hemmung verschiedener Viren, darunter Enteroviren und Rhinoviren .
Herstellungsmethoden
Die Synthese von BF 738735 beinhaltet die Herstellung einer Stammlösung durch Auflösen von 2 mg der Verbindung in 50 μL Dimethylsulfoxid (DMSO), was zu einer Stammlösungskonzentration von 40 mg/mL führt . Die Verbindung ist in verschiedenen Mengen erhältlich und kann je nach Bedarf in verschiedenen Konzentrationen hergestellt werden . Industrielle Produktionsmethoden für BF 738735 sind nicht weit verbreitet dokumentiert, aber sie wird typischerweise in Forschungslaboren für experimentelle Zwecke synthetisiert.
Vorbereitungsmethoden
The synthesis of BF 738735 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The compound is available in various quantities and can be prepared in different concentrations depending on the requirements . Industrial production methods for BF 738735 are not widely documented, but it is typically synthesized in research laboratories for experimental purposes.
Analyse Chemischer Reaktionen
BF 738735 durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt auf seiner inhibitorischen Aktivität gegenüber PI4KIIIβ liegt. Die Verbindung ist ein zellgängiges Imidazo-Pyrazin-basiertes Molekül, das als potenter und reversibler Inhibitor von PI4KIIIβ wirkt . Es zeigt eine ausgezeichnete Selektivität gegenüber PI4KIIIα und mehreren anderen Lipidkinasen . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen die Hemmung der viralen RNA-Replikation und die Reduktion der Lokalisation des Oxysterol-bindenden Proteins an Replikationsorganellen .
Wissenschaftliche Forschungsanwendungen
BF 738735 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Virologie und antivirale Medikamentenentwicklung. Es wurde gezeigt, dass es die Replikation verschiedener Viren, darunter Enteroviren und Rhinoviren, hemmt . Die Verbindung wird in Studien verwendet, um die Rolle von PI4KIIIβ bei der viralen Replikation zu verstehen und potenzielle antivirale Therapien zu entwickeln . Darüber hinaus wird BF 738735 in der Forschung verwendet, um die Mechanismen der viralen RNA-Replikation und die Rolle der Phosphatidylinositol-4-Kinase in zellulären Prozessen zu untersuchen .
Wirkmechanismus
BF 738735 übt seine Wirkungen aus, indem es selektiv PI4KIIIβ hemmt, ein Schlüsselenzym, das an der Synthese von Phosphatidylinositol-4-Phosphat (PI4P) beteiligt ist . Diese Hemmung stört die Bildung von Replikationsorganellen, die für die virale RNA-Replikation erforderlich sind . Die Verbindung reduziert auch die Lokalisation des Oxysterol-bindenden Proteins an Replikationsorganellen, was die virale Replikation weiter hemmt . Die molekularen Ziele und Signalwege, die am Wirkmechanismus von BF 738735 beteiligt sind, umfassen PI4KIIIβ und seine zugehörigen Signalwege .
Wirkmechanismus
BF 738735 exerts its effects by selectively inhibiting PI4KIIIβ, a key enzyme involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P) . This inhibition disrupts the formation of replication organelles required for viral RNA replication . The compound also reduces the localization of oxysterol-binding protein to replication organelles, further inhibiting viral replication . The molecular targets and pathways involved in the mechanism of action of BF 738735 include PI4KIIIβ and its associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
BF 738735 ist einzigartig in seiner hohen Selektivität und Potenz als PI4KIIIβ-Inhibitor. Ähnliche Verbindungen umfassen Enviroxim, das ebenfalls PI4KIIIβ angreift, jedoch mit unterschiedlichen Selektivitäts- und Potenzprofilen . BF 738735 zeigt eine einheitlich potente und breitgefächerte antienterovirale Aktivität über eine Vielzahl von Arten hinweg, was es zu einer wertvollen Verbindung für die antivirale Forschung macht . Andere ähnliche Verbindungen umfassen verschiedene PI4K-Inhibitoren, die verschiedene Isoformen des Enzyms angreifen, aber BF 738735 zeichnet sich durch seine hohe Selektivität für PI4KIIIβ aus .
Eigenschaften
IUPAC Name |
2-fluoro-4-[2-methyl-8-[(3-methylsulfonylphenyl)methylamino]imidazo[1,2-a]pyrazin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-13-19(15-6-7-18(27)17(22)11-15)26-9-8-23-20(21(26)25-13)24-12-14-4-3-5-16(10-14)30(2,28)29/h3-11,27H,12H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHZCCZYPHJVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=C(C2=N1)NCC3=CC(=CC=C3)S(=O)(=O)C)C4=CC(=C(C=C4)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)





![N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide](/img/structure/B605978.png)
![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)



